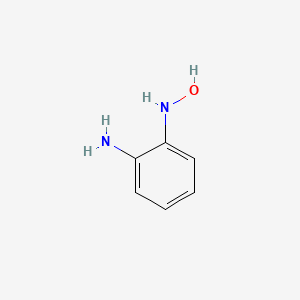
N~1~-Hydroxybenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
N~1~-Hydroxybenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of nitrobenzene derivatives. For instance, the reduction of 2-nitrophenol using hydrogen gas in the presence of a palladium catalyst can yield N1-Hydroxybenzene-1,2-diamine . Another method involves the selective synthesis of N-arylbenzene-1,2-diamines by irradiating 4-methoxy-4’-substituted-azobenzenes in different solvents .
Industrial Production Methods
Industrial production of N1-Hydroxybenzene-1,2-diamine typically involves large-scale reduction processes. The use of catalytic hydrogenation is common, where nitrobenzene derivatives are reduced under controlled conditions to produce the desired diamine compound. This method ensures high yield and purity, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
N~1~-Hydroxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form more stable amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and hydroxyl groups direct the substitution to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Hydrogen gas (H~2~) in the presence of palladium (Pd) or platinum (Pt) catalysts is commonly used.
Substitution: Reagents such as bromine (Br~2~) and nitric acid (HNO~3~) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, substituted benzene compounds, and various amine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N~1~-Hydroxybenzene-1,2-diamine has a wide range of applications in scientific research:
作用機序
The mechanism by which N1-Hydroxybenzene-1,2-diamine exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to its observed biological effects .
類似化合物との比較
Similar Compounds
2-Aminophenol: Similar to N1-Hydroxybenzene-1,2-diamine but lacks the second amino group.
1,2-Diaminobenzene: Lacks the hydroxyl group present in N1-Hydroxybenzene-1,2-diamine.
2-Hydroxyaniline: Another similar compound with a hydroxyl group at the ortho position relative to the amino group.
Uniqueness
N~1~-Hydroxybenzene-1,2-diamine is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct reactivity and properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar counterparts .
特性
CAS番号 |
43019-70-1 |
|---|---|
分子式 |
C6H8N2O |
分子量 |
124.14 g/mol |
IUPAC名 |
N-(2-aminophenyl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H,7H2 |
InChIキー |
ZQCANTYUTNGZOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


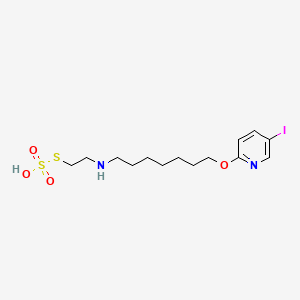
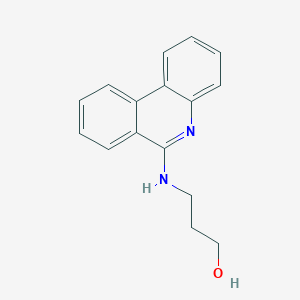
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)

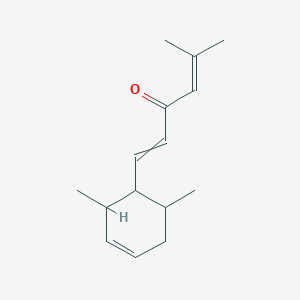

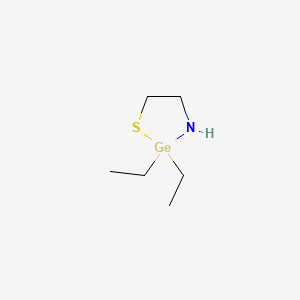


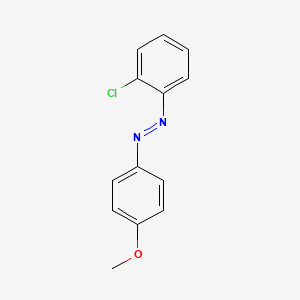
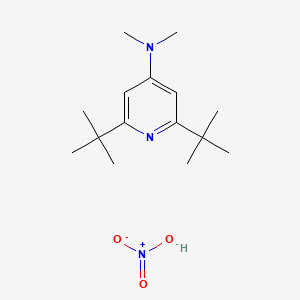

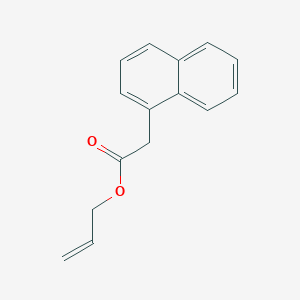
![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)
